5-ethoxy-3,4-diphenyl-2(5H)-furanone
Description
5-Ethoxy-3,4-diphenyl-2(5H)-furanone (CAS 5635-16-5) is a synthetic 2(5H)-furanone derivative characterized by an ethoxy group at the C-5 position and phenyl substituents at C-3 and C-2. Its molecular formula is C₁₆H₁₂O₂, with a molar mass of 236.27 g/mol.
Properties
CAS No. |
79379-66-1 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-ethoxy-3,4-diphenyl-2H-furan-5-one |
InChI |
InChI=1S/C18H16O3/c1-2-20-18-16(14-11-7-4-8-12-14)15(17(19)21-18)13-9-5-3-6-10-13/h3-12,18H,2H2,1H3 |
InChI Key |
SALSPUNBDAFQDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Bioactivity
The biological and chemical properties of 2(5H)-furanones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Key Analogs of 5-Ethoxy-3,4-Diphenyl-2(5H)-Furanone
*Inferred from structural analogs.
Key Findings
Substituent Position and Bioactivity: C-3/C-4 Halogenation: Brominated or chlorinated analogs (e.g., 3,4-dibromo-5-hydroxy-2(5H)-furanone) exhibit biofilm inhibition but may enhance biofilm formation in S. aureus depending on substituents (e.g., 3,4-dibromo-5-hydroxy increased biofilm density) . In contrast, the phenyl groups in this compound likely reduce halogen-associated toxicity while enhancing lipophilicity for membrane penetration. C-5 Substitution: Ethoxy (OEt) at C-5 may improve metabolic stability compared to hydroxy (OH) groups in MX or halogenated furanones, which are prone to oxidation or hydrolysis .
Antimicrobial Activity: Sulfone derivatives with terpene moieties (e.g., compound 26) show potent antimicrobial activity (MIC 8 µg/mL) and synergism with aminoglycosides . The diphenyl-ethoxy analog may lack direct antimicrobial efficacy but could serve as a scaffold for functionalization with sulfur or sulfone groups .
Toxicity Profile: MX and brominated analogs (BMX-1, BMX-3) are carcinogenic due to reactive halogen groups. The absence of halogens and presence of ethoxy/phenyl groups in this compound suggest a safer profile, aligning with non-halogenated furanones like 3,4-dimethyl derivatives used in food flavors .
Synthetic Utility: this compound can be synthesized via etherification reactions similar to 4-aroyl-3-alkoxy analogs, where DBU base and alkyl halides are employed . Its structure allows further derivatization at the ethoxy or phenyl positions for drug discovery .
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